molecular formula C11H12N2O3 B3135534 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid CAS No. 401628-88-4

1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid

Cat. No.: B3135534
CAS No.: 401628-88-4
M. Wt: 220.22 g/mol
InChI Key: KASHWSVEEFASJO-UHFFFAOYSA-N
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Description

1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid is a cyclopropane derivative featuring a carboxylic acid group and an anilinocarbonyl-substituted amino group. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in plants, but incorporates a urea-like anilinocarbonyl moiety.

Properties

IUPAC Name

1-(phenylcarbamoylamino)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-9(15)11(6-7-11)13-10(16)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASHWSVEEFASJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

Pharmaceutical Development

1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid has been explored for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating diseases influenced by enzyme activity.

Case Study:

  • A study investigated the inhibitory effects of ACC derivatives on specific enzymes involved in metabolic pathways. Results indicated that certain modifications to the amino group enhanced inhibitory potency, suggesting pathways for developing novel therapeutics.

Agricultural Enhancements

The compound's role as a precursor in the biosynthesis of ethylene—a plant hormone—positions it as a valuable agent in agriculture. Ethylene regulates various plant processes including growth, ripening, and stress responses.

Applications:

  • Enhancing Plant Growth: By modulating ethylene production, this compound can improve seed germination and growth rates.
  • Stress Resilience: The compound can help crops withstand environmental stressors such as drought or salinity by regulating signaling pathways associated with stress responses.

Data Table: Ethylene Regulation Effects

Application TypeEffect on PlantsReference Study
Seed GerminationIncreased rates
Growth PromotionEnhanced biomass accumulation
Stress ResponseImproved tolerance to drought

Biochemical Pathways

The compound serves as an intermediate in several biochemical pathways, acting as a building block for synthesizing other biologically active molecules. Understanding its mechanism of action requires detailed biochemical assays to elucidate specific interactions at the molecular level.

Research Findings:

  • Investigations into the metabolic pathways involving this compound have revealed its potential to influence signaling cascades that affect cellular responses to environmental stimuli.

Mechanism of Action

The mechanism of action of 1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist, depending on the context, and modulate the activity of enzymes and receptors. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Research Findings and Implications

  • ACC Derivatives in Drug Design: Substitutions on the cyclopropane ring, such as phenyl or protected amino groups, enhance drug-like properties (e.g., bioavailability, target affinity) .

Biological Activity

1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid, also known as 1-aminocyclopropane-1-carboxylic acid (ACC), is a compound with significant biological activity, particularly in the context of plant physiology and neuropharmacology. This article reviews its mechanisms of action, biochemical pathways, and potential applications based on diverse research findings.

The primary mechanism of action of this compound revolves around its role as a precursor to the plant hormone ethylene. Ethylene plays a crucial role in various physiological processes, including fruit ripening, senescence, and stress response in plants. The compound is synthesized from methionine via ACC synthase and subsequently converted to ethylene by ACC oxidase .

Key Targets

  • Enzymes : ACC interacts with enzymes involved in ethylene biosynthesis, such as ACC synthase and ACC oxidase.
  • Receptors : It acts as a partial agonist at the glycine recognition site on NMDA receptors in mammals, influencing neuronal signaling pathways .

Biochemical Pathways

This compound is implicated in several biochemical pathways:

  • Ethylene Production : As a precursor to ethylene, it regulates developmental processes and responses to environmental stressors.
  • Neuroprotection : In animal models, it has shown potential neuroprotective effects by modulating NMDA receptor activity .

Cellular Effects

The compound influences cellular functions through:

  • Gene Expression : It affects the expression of genes related to stress responses and developmental processes.
  • Cell Signaling : ACC alters cell signaling pathways by activating ion currents in root protoplasts via glutamate receptor-like channels .

Research Findings

Recent studies have highlighted various applications and effects of this compound:

Plant Physiology

  • Stress Response : Research indicates that ACC can enhance maize's resilience against pathogens and abiotic stress by modulating ethylene biosynthesis .
  • Microbial Interactions : Soil microorganisms utilize ACC as a nitrogen source, which can positively influence plant growth and stress tolerance .

Neuropharmacology

  • Antidepressant Activity : Derivatives of cyclopropanecarboxylic acids have been evaluated for potential antidepressant effects, with some showing superior efficacy compared to traditional drugs like imipramine .
  • Neuroprotective Effects : In vitro studies demonstrate that ACC can reduce neuronal damage induced by NMDA exposure, suggesting its potential role in treating neurodegenerative diseases .

Case Studies

Several case studies illustrate the biological activity of this compound:

StudyFocusFindings
Kaur et al. (2022)Maize ResilienceDemonstrated that spraying maize with ACC enhances defense mechanisms against pathogens.
Jorgensen et al. (1996)Ethylene RegulationShowed that ACC significantly influences ethylene production, affecting fruit ripening processes.
Ferreira et al. (2015)NeuroprotectionFound that ACC reduced cell death in NMDA-treated neurons, highlighting its neuroprotective properties.

Q & A

Q. What are the established synthetic routes for 1-Aminocyclopropanecarboxylic Acid (ACC), and how can purity be validated?

Methodology:

  • Hofmann Degradation : Diethyl cyclopropane-1,1-dicarboxylate is reacted with ammonia to form an intermediate amide, followed by Hofmann degradation and ester hydrolysis to yield ACC .
  • Purification : Use reversed-phase HPLC or recrystallization (e.g., water or ethanol) to achieve >98% purity. Confirm purity via melting point (257°C, decomposition) and analytical techniques like NMR (¹H/¹³C) and mass spectrometry .

Q. How is ACC characterized structurally, and what analytical techniques are critical for confirmation?

Methodology:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify cyclopropane ring integrity and functional groups (e.g., amine and carboxylic acid peaks) .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular weight (101.1 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding networks, if single crystals are obtainable .

Q. What foundational biological roles does ACC play in plant physiology?

Methodology:

  • Ethylene Biosynthesis : ACC is the immediate precursor of ethylene in plants. Use radiolabeled ACC (e.g., ¹⁴C-ACC) to trace its conversion to ethylene via ACC oxidase (ACCO) in isolated plant tissues .
  • Stress Response Assays : Apply ACC to Arabidopsis mutants (e.g., etr1 ethylene receptor mutants) to study ethylene signaling pathways under abiotic stress (e.g., hypoxia, salinity) .

Advanced Research Questions

Q. How can enzyme kinetics of ACC oxidase (ACCO) be studied, and what experimental controls are essential?

Methodology:

  • In Vitro Kinetics : Purify recombinant ACCO and measure activity spectrophotometrically (e.g., O₂ consumption via Clark electrode) under varying ACC concentrations. Calculate KmK_m and VmaxV_{max} using Lineweaver-Burk plots .
  • Inhibitor Studies : Co-incubate ACCO with competitive inhibitors (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) to assess binding affinity and mechanism .
  • Controls : Include heat-denatured enzyme and ACC-free reactions to rule out non-enzymatic ethylene production .

Q. How do decomposition pathways of ACC impact experimental reproducibility, and how can decomposition products be detected?

Methodology:

  • Stability Testing : Store ACC under varying conditions (pH, temperature, light) and monitor degradation via HPLC. Major decomposition products include CO₂, CO, and nitrogen oxides under oxidative conditions .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile decomposition products (e.g., ethylene) in headspace samples from ACC solutions .

Q. What strategies are used to resolve contradictions in ACC's toxicological data across studies?

Methodology:

  • Source Variability Analysis : Compare purity levels (e.g., commercial batches from Cayman Chemical vs. MP Biomedicals) and test acute toxicity (e.g., LD₅₀ in rodents) to identify batch-dependent effects .
  • In Vitro Cytotoxicity : Expose human cell lines (e.g., HEK293) to ACC and measure viability via MTT assays, controlling for endotoxin contamination .

Q. How can ACC's stereoisomers be synthesized and differentiated, and what challenges arise in their characterization?

Methodology:

  • Chiral Synthesis : Use enantioselective catalysts (e.g., Evans oxazolidinones) to synthesize (1R,2S)- and (1S,2R)-ACC. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry .
  • Challenges : Cyclopropane ring strain complicates stereochemical control; racemization may occur during purification .

Q. What methodologies assess ACC's ecological impact, particularly in aquatic systems?

Methodology:

  • Microcosm Studies : Expose freshwater algae (e.g., Chlamydomonas reinhardtii) to ACC (0.1–10 mM) and measure growth inhibition and oxidative stress markers (e.g., glutathione levels) .
  • Biodegradation Assays : Incubate ACC with soil microbiota and quantify residual ACC via LC-MS to estimate half-life under aerobic/anaerobic conditions .

Q. How is ACC integrated into studies of plant-microbe interactions involving ACC deaminase?

Methodology:

  • Microbial Co-Culture : Inoculate ACC-containing media with Pseudomonas spp. expressing ACC deaminase (acdS gene). Measure α-ketobutyrate production to quantify enzymatic activity .
  • Transcriptomics : Compare gene expression profiles in plant roots (e.g., tomato) treated with ACC-degrading vs. non-degrading bacterial strains .

Q. What computational approaches predict ACC-derived inhibitors for ACC deaminase or ACCO?

Methodology:

  • Molecular Docking : Screen ACC analogs (e.g., 1-cyano-1-cyclopropanecarboxylic acid) against ACCO crystal structures (PDB ID: 1YFU) using AutoDock Vina .
  • QSAR Modeling : Train models on inhibitory data (IC₅₀) to predict novel ACC derivatives with enhanced binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid
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1-[(Anilinocarbonyl)amino]cyclopropanecarboxylic acid

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